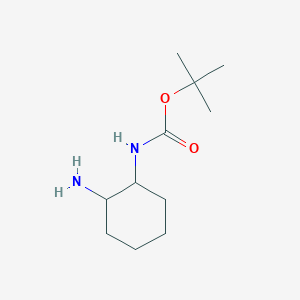![molecular formula C8H12N2 B1307175 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 73627-18-6](/img/structure/B1307175.png)
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
概要
説明
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a chemical compound with the molecular formula C8H12N2 . It is often found in the form of a hydrochloride salt .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]pyrazines, such as 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, can be achieved through a transition-metal-free strategy . This involves three steps:- Intramolecular cyclization (catalyzed by Cs2CO3/DMSO) of the prepared propargylic derivatives to reach the Z-configuration of “(acylmethylidene)pyrrolo[1,2-a]pyrazines” .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is characterized by a pyrrolopyrazine core with a methyl group attached . The molecular weight of this compound is 164.25 g/mol .Chemical Reactions Analysis
The reactions of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine with activated alkynes in methanol and acetonitrile have been studied . These reactions led to the synthesis of new terahydro-pyrrolo[1,2-d][1,4]diazocine derivatives .Physical And Chemical Properties Analysis
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a solid at room temperature . Its melting point is reported to be between 242-244 °C .科学的研究の応用
Asymmetric Synthesis
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its derivatives have been synthesized through asymmetric reactions. Gualandi et al. (2011) explored the reactions of 1-(2-haloethyl)pyrrole-2-carbaldehydes with chiral auxiliaries, leading to fused tricyclic oxazolidines and subsequently to 1,2-disubstituted tetrahydropyrrolo[1,2-a]pyrazines, showcasing the importance of the chiral auxiliary and organometallic reagent in achieving high diastereoselectivity (Gualandi et al., 2011).
Vascular Smooth Muscle Relaxants and Antihypertensive Agents
Abou-Gharbia et al. (1984) synthesized a series of tetrahydropyrrolo[1,2-a]pyrazine derivatives, evaluating their potential as vascular smooth muscle relaxants and antihypertensive agents. Their research found that certain derivatives could relax aortic smooth muscle or exhibit antihypertensive activity, though a clear correlation between the two activities was not observed (Abou-Gharbia et al., 1984).
Anti-arrhythmic Activity
Filippova et al. (2003) studied 2-(2'-hydroxy-2'-substituted) ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines for their antiarrhythmic activity and acute toxicity. Two compounds, PV-168 and PV-174, were identified as having significant antiarrhythmic activity, a broad spectrum of action, and low toxicity (Filippova et al., 2003).
Enantioselective Hydrogenation
The enantioselective hydrogenation of heterocyclic imines to produce chiral tetrahydropyrrolo[1,2-a]pyrazines has been a focus of recent research. Hu et al. (2018) developed a catalytic asymmetric synthesis method, achieving high yields and enantioselectivity. This method provides an efficient way to synthesize chiral amines, crucial for their medicinal efficacy (Hu et al., 2018).
Aldose Reductase Inhibitors
Negoro et al. (1998) explored tetrahydropyrrolo[1,2-a]pyrazine derivatives as aldose reductase inhibitors (ARIs), crucial for treating complications related to diabetes. One compound, AS-3201, showed potent AR inhibitory activity and significant in vivo activity, highlighting the potential of these compounds in clinical development (Negoro et al., 1998).
Safety and Hazards
将来の方向性
The future directions for the study of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine could involve further exploration of its potential biological activities, given the known antimicrobial and antioxidant properties of similar compounds . Additionally, new synthetic strategies and reactions involving this compound could be explored .
特性
IUPAC Name |
1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-3,5,7,9H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXCPEMQVOKKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391326 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
CAS RN |
73627-18-6 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



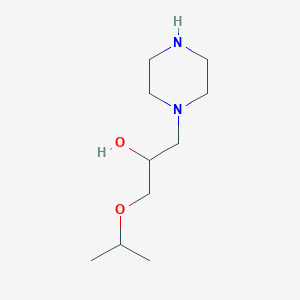
![2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide](/img/structure/B1307106.png)
![N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B1307111.png)
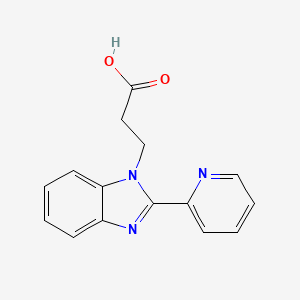

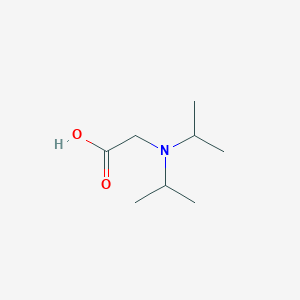
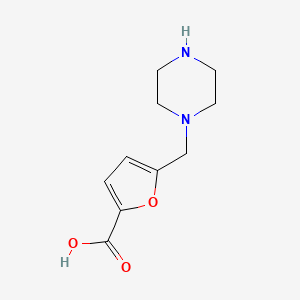



![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)
